1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-ethoxypropyl)thiourea
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Overview
Description
1-[3-[(7-cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-ethoxypropyl)thiourea is an aminoquinoline.
Scientific Research Applications
Anticancer and Antibacterial Properties
Compounds related to 1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-ethoxypropyl)thiourea, specifically quinoline and quinolinium iodide derivatives, have been explored for potential anticancer and antibacterial properties. In vitro studies demonstrated significant antitumor and antibacterial activities, with some derivatives showing strong potency against human cancer cell lines and bacterial strains such as Escherichia coli and Staphylococcus aureus (Guofan Jin et al., 2020).
Synthesis and Molecular Characterization
Research on the synthesis of fused quinolines, including those in the same class as the compound , has been reported. Intramolecular cyclisation techniques have been developed to produce such compounds, highlighting the versatility and potential for creating a variety of structurally related compounds (Yang Li et al., 2008).
Application in Organic Synthesis
Studies on the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, which is structurally related to the compound , have been conducted. This research provides insights into the utility of these compounds in organic synthesis, particularly in the context of developing novel synthetic methods and intermediates (Yang Li, 2015).
Anticancer Activity Screening
Research on [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, a related class of compounds, shows the potential for screening these compounds for anticancer activity. This research emphasizes the significance of developing new chemical libraries for cancer treatment (Tuanjie Li et al., 2015).
Chemosensing and Molecular Docking Studies
Acylthiourea derivatives, including quinoline-based compounds similar to the one , have been synthesized and characterized for chemosensing and molecular docking. These studies explore their potential anti-inflammatory, antimalarial, and anti-tuberculosis activities, as well as their antioxidant properties (A. Kalaiyarasi et al., 2019).
Properties
Molecular Formula |
C20H25N5O3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[3-[(7-cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-ethoxypropyl)thiourea |
InChI |
InChI=1S/C20H25N5O3S/c1-2-26-8-4-7-24-20(29)23-6-3-5-22-19-15(12-21)9-14-10-17-18(28-13-27-17)11-16(14)25-19/h9-11H,2-8,13H2,1H3,(H,22,25)(H2,23,24,29) |
InChI Key |
RSOYCKZHDINCSE-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=S)NCCCNC1=C(C=C2C=C3C(=CC2=N1)OCO3)C#N |
Canonical SMILES |
CCOCCCNC(=S)NCCCNC1=C(C=C2C=C3C(=CC2=N1)OCO3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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